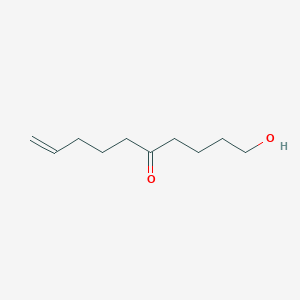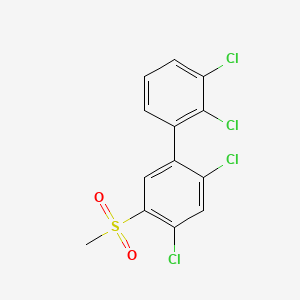![molecular formula C9H10O2 B14345275 Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate CAS No. 97580-83-1](/img/structure/B14345275.png)
Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl spiro[24]hepta-4,6-diene-1-carboxylate is a chemical compound belonging to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound has a spiro[24]hepta-4,6-diene core with a methyl ester functional group attached to the carboxylate position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[2.4]hepta-4,6-diene-1-carboxylate typically involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This reaction forms the spiro[2.4]hepta-4,6-diene core, which is then esterified with methanol to produce the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, alternative starting materials such as 1,2-dichloroethane or ethylene glycol bis(benzenesulfonate) can be employed to reduce costs .
化学反応の分析
Types of Reactions
Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
科学的研究の応用
Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and analogs of prostaglandins.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of methyl spiro[2.4]hepta-4,6-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure imparts unique electronic properties, allowing it to participate in various chemical reactions. The ester functional group can undergo hydrolysis, releasing the active spiro compound, which can then interact with enzymes or receptors in biological systems .
類似化合物との比較
Similar Compounds
Spiro[2.4]hepta-4,6-diene: The parent compound without the ester functional group.
Spiro[2.4]hepta-4,6-diene-1-carboxylic acid: The carboxylic acid derivative.
Spiro[2.4]hepta-4,6-diene-1-methanol: The alcohol derivative.
Uniqueness
Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
特性
CAS番号 |
97580-83-1 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
methyl spiro[2.4]hepta-4,6-diene-2-carboxylate |
InChI |
InChI=1S/C9H10O2/c1-11-8(10)7-6-9(7)4-2-3-5-9/h2-5,7H,6H2,1H3 |
InChIキー |
UPFUWFOIAGXIBP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC12C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
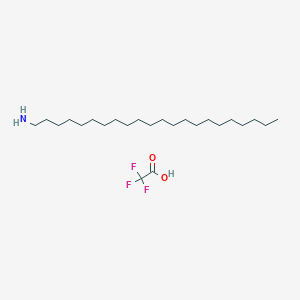
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
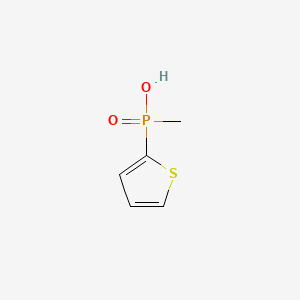
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
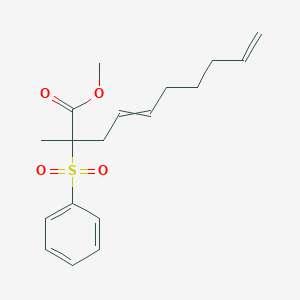
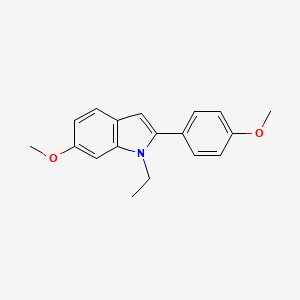

![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
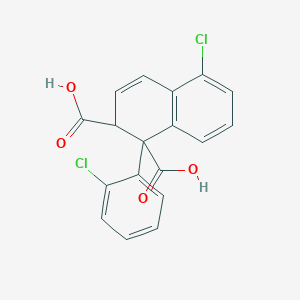
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
